![molecular formula C12H18ClNO B1682040 吐洛特罗 CAS No. 41570-61-0](/img/structure/B1682040.png)
吐洛特罗
描述
Tulobuterol is a long-acting beta2-adrenergic receptor agonist . It is used as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD) . It is marketed in Japan as a transdermal patch under the name Hokunalin tape . Currently, it is only legal in 7 countries: Japan, Germany, China, South Korea, Bangladesh, Pakistan, and Venezuela .
Synthesis Analysis
Tulobuterol has been synthesized from cost-effective, commercially available 2-chloroacetophenone through key steps including bromination, NaBH4 reduction, and amination . The synthetic condition of tulobuterol was optimized to gain lower impurity content . The total yield was 40.5% .Molecular Structure Analysis
The molecular formula of Tulobuterol is C12H18ClNO . Two polymorphs of Tulobuterol with melting points differing by 10 K were isolated and characterized by thermal analysis (HSM, TG, DSC), as well as powder and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tulobuterol include bromination, reduction, and amination . The oxidative mechanism was deduced for possible degradation impurities .Physical And Chemical Properties Analysis
The molecular weight of Tulobuterol is 227.73 g/mol . The physicochemical properties of Tulobuterol syrups in a solid state were compared in a study .科学研究应用
哮喘治疗
吐洛特罗是一种选择性β2肾上腺素受体激动剂,已被广泛用作治疗哮喘的治疗剂 . 它以盐酸克罗巴莫利片剂的形式出售,其中盐酸吐洛特罗为活性成分 .
慢性阻塞性肺病 (COPD) 治疗
吐洛特罗贴剂目前用于日本、韩国和中华人民共和国长期治疗哮喘和慢性阻塞性肺病 (COPD) .
经皮给药
吐洛特罗贴剂是在日本开发的,是首个以含β2肾上腺素能激动剂的粘合经皮贴剂形式提供的支气管扩张剂 . 这种给药系统使药物内容能够在24小时内稳定释放 .
夜间哮喘的计时治疗
该贴剂设计为在睡前贴用,用于夜间哮喘的计时治疗 . 吐洛特罗的血清浓度在清晨达到峰值,抑制了早晨肺功能的下降 .
长期安全性和有效性
自1998年上市以来,该贴剂在许多临床研究中已证实其对任何年龄的哮喘和COPD患者的临床疗效,并且该产品具有良好的安全性 .
患者接受度和依从性
由于吐洛特罗贴剂易于使用,并且每天只需贴一次,因此使用该贴剂的患者的治疗依从性优于其他疗法 .
有机合成研究
吐洛特罗的合成在过去几十年取得了许多重要进展,并逐渐成为有机化学研究的热点之一 .
工业生产
已开发出一种合成盐酸吐洛特罗(盐酸克罗巴莫利片剂的活性成分)的新方法。 该方法绿色环保、简便易行、成本效益高;因此,适合于工业规模生产 .
作用机制
Target of Action
Tulobuterol primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making it a key target in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
As a long-acting Beta-2 adrenergic receptor agonist, Tulobuterol binds to these receptors and activates them . This activation leads to a cascade of biochemical events that result in the relaxation of smooth muscle in the airways, thereby facilitating easier breathing .
Biochemical Pathways
Upon activation of the Beta-2 adrenergic receptor, the primary biochemical pathway affected is the cyclic adenosine monophosphate (cAMP) pathway. The activation of this pathway leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and bronchodilation .
Pharmacokinetics
The pharmacokinetics of Tulobuterol is characterized by its method of administration. When administered transdermally as a patch, Tulobuterol is steadily released over 24 hours . The serum concentration of Tulobuterol peaks in the early morning, which helps suppress the morning dip in pulmonary function . This steady release also prevents steep increases in plasma drug levels, reducing the risk of adverse events .
Result of Action
The primary result of Tulobuterol’s action is bronchodilation, which is the widening of the bronchi and bronchioles in the lungs . This bronchodilation facilitates easier breathing and is particularly beneficial in the management of conditions like asthma and COPD .
Action Environment
The efficacy and stability of Tulobuterol can be influenced by various environmental factors. For instance, when the Tulobuterol patch is applied to the skin at bedtime, the serum concentration of Tulobuterol peaks in the early morning, effectively managing the morning dip in pulmonary function . This suggests that the timing of administration can significantly impact the drug’s efficacy.
安全和危害
未来方向
Tulobuterol has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease . A novel synthesis route to synthesize Tulobuterol hydrochloride, an active ingredient of Chlobamolie Hydrochloride Tablets, has been explored . The developed method is green, facile, and cost-effective; thus, it is suitable for the industrial-scale production .
属性
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYLAVBNPACJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56776-01-3 (hydrochloride) | |
Record name | Tulobuterol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048457 | |
Record name | Tulobuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41570-61-0 | |
Record name | (±)-Tulobuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41570-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulobuterol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tulobuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12248 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tulobuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41570-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TULOBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。